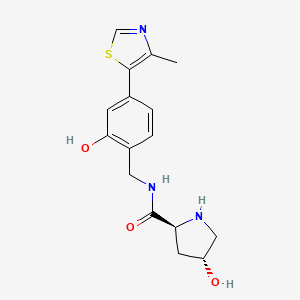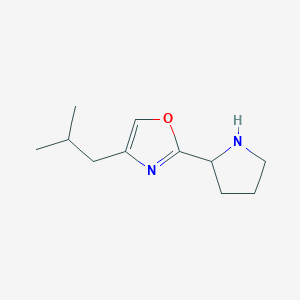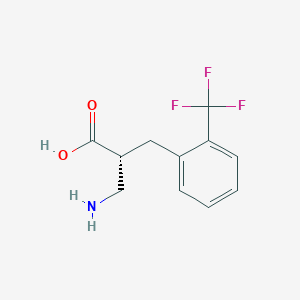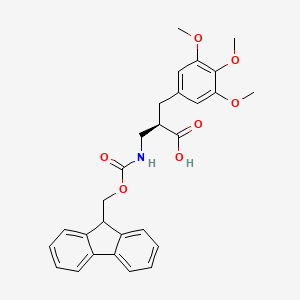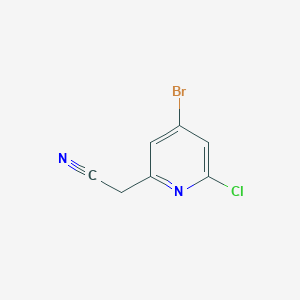![molecular formula C15H22BN3O4 B15221879 (6-(6-(tert-Butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)boronic acid](/img/structure/B15221879.png)
(6-(6-(tert-Butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(6-(tert-Butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)boronic acid: is a complex organic compound that features a boronic acid group attached to a pyridine ring, which is further substituted with a tert-butoxycarbonyl-protected diazabicycloheptane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(6-(tert-Butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)boronic acid typically involves multiple steps:
Formation of the Diazabicycloheptane Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the diazabicycloheptane structure.
Protection with tert-Butoxycarbonyl Group: The diazabicycloheptane core is then protected with a tert-butoxycarbonyl group to prevent unwanted reactions during subsequent steps.
Attachment to Pyridine Ring: The protected diazabicycloheptane is then coupled with a pyridine derivative through a suitable linker.
Introduction of Boronic Acid Group: Finally, the boronic acid group is introduced to the pyridine ring, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(6-(6-(tert-Butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)boronic acid: can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with various aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Palladium catalysts and base (e.g., potassium carbonate) in an organic solvent like tetrahydrofuran.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Piperidine derivatives.
Substitution: Various biaryl or vinyl derivatives.
Scientific Research Applications
(6-(6-(tert-Butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)boronic acid: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Potential use in the development of boron-containing drugs due to the unique properties of boronic acids.
Medicine: Investigated for its potential as a protease inhibitor, which could be useful in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (6-(6-(tert-Butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets:
Protease Inhibition: The boronic acid group can form reversible covalent bonds with the active site of proteases, inhibiting their activity.
Pathways Involved: This interaction can affect various biological pathways, depending on the specific protease targeted.
Comparison with Similar Compounds
(6-(6-(tert-Butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)boronic acid: can be compared with other boronic acid derivatives:
Allylamine: A simpler amine with different reactivity and applications.
tert-Butylamine: Another primary amine with distinct properties and uses.
The uniqueness of This compound lies in its complex structure, which allows for specific interactions and applications that simpler compounds cannot achieve.
Properties
Molecular Formula |
C15H22BN3O4 |
|---|---|
Molecular Weight |
319.17 g/mol |
IUPAC Name |
[6-[6-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C15H22BN3O4/c1-15(2,3)23-14(20)19-11-6-12(19)9-18(8-11)13-5-4-10(7-17-13)16(21)22/h4-5,7,11-12,21-22H,6,8-9H2,1-3H3 |
InChI Key |
NCXFBHPXASYQOX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1)N2CC3CC(C2)N3C(=O)OC(C)(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



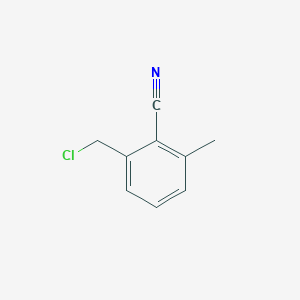
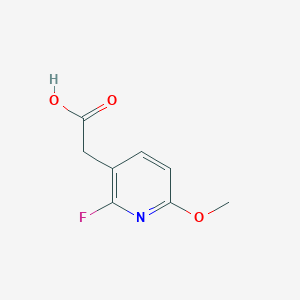
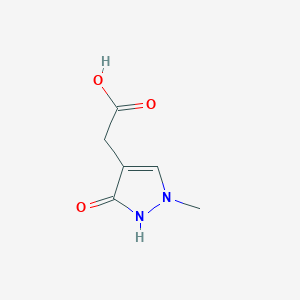
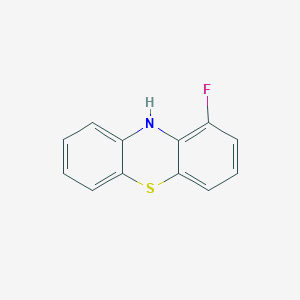
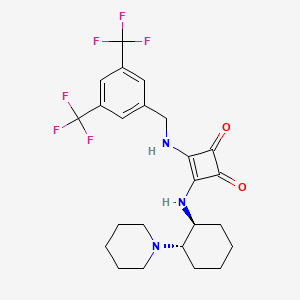
![(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1'-biphenyl]-2-ylmethyl)propanoic acid](/img/structure/B15221836.png)


